molecular formula C17H16ClNO5 B270943 2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Cat. No. B270943
M. Wt: 349.8 g/mol
InChI Key: DYZOYTHDUJPAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as CCF-034, is a novel chemical compound that has attracted attention in the scientific community due to its potential applications in drug discovery.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of DPP-4 through the formation of a covalent bond between the compound and the enzyme. This inhibition prevents the breakdown of incretin hormones, which are involved in the regulation of glucose metabolism. By increasing the levels of these hormones, this compound can improve glucose tolerance and insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have beneficial effects on glucose metabolism in animal studies. Specifically, this compound has been found to increase insulin secretion and improve glucose tolerance in diabetic rats. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is its high purity and good yield in the synthesis process. Additionally, the compound has been found to have good stability and solubility in aqueous solutions. However, one limitation of this compound is its potential toxicity, which needs to be further studied in animal models.

Future Directions

There are several future directions for the research on 2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One potential direction is to further study the compound's mechanism of action and its effects on glucose metabolism in humans. Another direction is to explore the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease. Additionally, further research is needed to determine the toxicity and safety profile of this compound in animal models.

Synthesis Methods

The synthesis of 2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves a multi-step process that includes the reaction of 2-chloroaniline with oxalyl chloride, followed by the addition of cyclopentadiene and the reduction of the resulting diester. The final product is obtained by reacting the intermediate with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid. The synthesis of this compound has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been shown to have potential applications in drug discovery due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been found to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a role in glucose metabolism. This inhibition can lead to increased insulin secretion and improved glucose tolerance, making this compound a potential candidate for the treatment of type 2 diabetes.

properties

Molecular Formula

C17H16ClNO5

Molecular Weight

349.8 g/mol

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C17H16ClNO5/c18-10-3-1-2-4-11(10)19-13(20)7-23-16(21)14-8-5-9-12(6-8)24-17(22)15(9)14/h1-4,8-9,12,14-15H,5-7H2,(H,19,20)

InChI Key

DYZOYTHDUJPAAJ-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=CC=C4Cl)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=CC=C4Cl)C(=O)O3

Origin of Product

United States

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